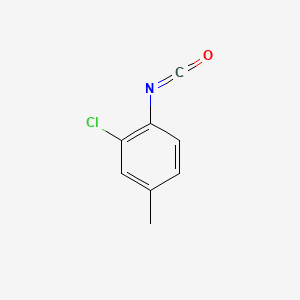

2-Chloro-1-isocyanato-4-methylbenzene

Description

Properties

IUPAC Name |

2-chloro-1-isocyanato-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO/c1-6-2-3-8(10-5-11)7(9)4-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVCZOTVTRWNPAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N=C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70193392 | |

| Record name | 3-Chloro-4-isocyanatotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70193392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40398-00-3 | |

| Record name | 2-Chloro-1-isocyanato-4-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40398-00-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-4-isocyanatotoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040398003 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Chloro-4-isocyanatotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70193392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-4-isocyanatotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.898 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Chloro-4-isocyanatotoluene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U65T5SBV9A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Applications of 2-Chloro-1-isocyanato-4-methylbenzene

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-1-isocyanato-4-methylbenzene (CAS No. 28479-22-3), a pivotal aromatic isocyanate intermediate. Also known by its synonym, 3-Chloro-4-methylphenyl isocyanate, this compound is a versatile reagent in organic synthesis, most notably in the production of agrochemicals and specialized urea derivatives. This document consolidates critical data on its chemical and physical properties, outlines detailed protocols for its synthesis and characteristic reactions, explores its primary applications, and provides essential safety and handling information. The content herein is curated for researchers, chemists, and professionals in the fields of drug development and material science, aiming to provide both foundational knowledge and practical, field-proven insights into the utility of this compound.

Introduction and Compound Identification

This compound is a substituted aromatic isocyanate, characterized by a benzene ring functionalized with a chloro group, a methyl group, and a highly reactive isocyanate (–N=C=O) group. The strategic placement of these substituents dictates its reactivity and utility as a chemical building block. The isocyanate moiety is an electrophilic functional group that readily reacts with a wide array of nucleophiles, making it a cornerstone for the synthesis of ureas, carbamates (urethanes), and other nitrogen-containing heterocycles. Its most prominent application is as a key intermediate in the synthesis of the phenylurea herbicide, linuron.

The structural and identifying information for this compound is summarized below.

Diagram: Molecular Structure of this compound

Caption: Molecular Structure of this compound.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in research and development. The properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | 2-chloro-4-isocyanato-1-methylbenzene | [1] |

| Synonyms | 3-Chloro-4-methylphenyl isocyanate, 3-Chloro-p-tolyl isocyanate | [1][2] |

| CAS Number | 28479-22-3 | [1][3] |

| Molecular Formula | C₈H₆ClNO | [1] |

| Molecular Weight | 167.59 g/mol | [1] |

| Appearance | Colorless to yellow liquid or low-melting solid with an acrid odor. | [1][4] |

| Boiling Point | 107 °C at 3 mmHg (60-66 °C at 0.6 mmHg) | |

| Density | 1.224 g/mL at 25 °C | |

| Refractive Index (n²⁰/D) | 1.557 | |

| Flash Point | 132°F (55.6°C) | [4] |

| Solubility | Decomposes in water. Soluble in many organic solvents. | [2][4] |

Spectroscopic Profile

Spectroscopic data is essential for the unambiguous identification and quality control of chemical compounds.

-

Infrared (IR) Spectroscopy : The most characteristic feature in the IR spectrum of an isocyanate is the very strong and sharp absorption band corresponding to the asymmetric stretching vibration of the -N=C=O group. This peak typically appears in the region of 2250-2275 cm⁻¹ . Other expected signals would include C-H stretching from the aromatic ring and methyl group (around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹ respectively), C=C stretching from the aromatic ring (approx. 1500-1600 cm⁻¹), and C-Cl stretching (typically below 800 cm⁻¹). An FTIR spectrum for this compound is available in the Bio-Rad/Sadtler database.[1]

-

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy : The proton NMR spectrum is expected to show signals for the aromatic protons and the methyl protons. The methyl group (CH₃) protons would appear as a singlet, likely in the range of 2.2-2.5 ppm . The three aromatic protons will appear further downfield, typically between 7.0 and 7.5 ppm . Due to the substitution pattern, they will exhibit splitting patterns (doublets and doublet of doublets) based on their coupling with adjacent protons.

-

Carbon-13 (¹³C NMR) Spectroscopy : The proton-decoupled ¹³C NMR spectrum should display eight distinct signals corresponding to the eight carbon atoms in the molecule. The methyl carbon would appear upfield around 20-25 ppm . The six aromatic carbons would resonate in the typical aromatic region of 120-140 ppm . The carbon of the isocyanate group (-N=C=O) is characteristically deshielded and would be found further downfield, generally in the 125-135 ppm range, though it can sometimes be broader or have a lower intensity.

-

Mass Spectrometry (MS) : The electron ionization mass spectrum shows a molecular ion peak [M]⁺ at m/z 167.[1] A characteristic isotopic peak [M+2]⁺ at m/z 169 with approximately one-third the intensity of the molecular ion peak would be expected due to the natural abundance of the ³⁷Cl isotope. The base peak in the GC-MS data is observed at m/z 132, corresponding to the loss of the chlorine atom.[1]

Synthesis and Reactivity

Synthesis

The most common and industrially scalable method for the synthesis of aryl isocyanates is the phosgenation of the corresponding primary amine. For this compound, the precursor is 3-chloro-4-methylaniline. Due to the high toxicity of phosgene gas, safer phosgene equivalents like triphosgene (bis(trichloromethyl) carbonate) are frequently employed in a laboratory setting.

The reaction proceeds by the addition of the amine to triphosgene, which decomposes in situ to generate phosgene. This is followed by the elimination of two molecules of HCl to form the isocyanate.

Diagram: Synthesis Workflow

Caption: General workflow for the synthesis of the title isocyanate.

Detailed Protocol: Synthesis of this compound

Disclaimer: This procedure involves highly toxic reagents and should only be performed by trained personnel in a well-ventilated chemical fume hood with appropriate personal protective equipment.

-

Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas scrubber (to neutralize HCl gas). Ensure all glassware is oven-dried and the system is under an inert atmosphere (e.g., Nitrogen or Argon).

-

Charge Reagents: To the flask, add a solution of triphosgene (1.0 equivalent) in a dry, inert solvent such as toluene or chlorobenzene.

-

Amine Addition: Dissolve 3-chloro-4-methylaniline (3.0 equivalents) in the same dry solvent. Add this solution dropwise to the stirred triphosgene solution at 0-5 °C.

-

Reaction: After the addition is complete, slowly warm the reaction mixture to reflux temperature. The reaction progress can be monitored by the cessation of HCl gas evolution.

-

Workup and Purification: Once the reaction is complete, cool the mixture to room temperature. Filter off any solid byproducts (e.g., amine hydrochloride salts). The solvent is then removed under reduced pressure. The crude product is purified by fractional vacuum distillation to yield pure this compound.

Chemical Reactivity

The chemistry of this compound is dominated by the electrophilic nature of the central carbon atom in the isocyanate group. It readily undergoes nucleophilic addition reactions.

-

Reaction with Amines (Urea Formation): This is one of the most fundamental reactions of isocyanates. They react rapidly and exothermically with primary or secondary amines to form substituted ureas. The reaction is typically carried out at room temperature in a suitable solvent and does not require a catalyst.[5] This reaction is central to its use in producing biologically active molecules.

-

Reaction with Alcohols (Carbamate/Urethane Formation): Isocyanates react with alcohols to form carbamates, also known as urethanes. This reaction is the basis of polyurethane chemistry. The reaction rate is generally slower than with amines and can be catalyzed by tertiary amines or organometallic compounds.

-

Reaction with Water: Isocyanates are moisture-sensitive and react with water. The initial reaction forms an unstable carbamic acid, which then decarboxylates to yield the corresponding primary amine (3-chloro-4-methylaniline) and carbon dioxide gas.[2] The newly formed amine can then react with another molecule of the isocyanate to form a symmetrical diarylurea as a byproduct. This necessitates the use of dry solvents and inert atmospheres during handling and reactions.

Diagram: Urea Formation Mechanism

Caption: Mechanism of urea formation from an isocyanate and a primary amine.

Detailed Protocol: Synthesis of a 1-(3-Chloro-4-methylphenyl)-3-alkylurea

-

Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve this compound (1.0 equivalent) in a dry aprotic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or N,N-Dimethylformamide (DMF)).

-

Amine Addition: To this stirred solution, add the desired primary amine (e.g., heptylamine) (1.0-1.1 equivalents) dropwise at room temperature. The reaction is often exothermic, and cooling may be necessary for larger-scale reactions.

-

Reaction: Stir the mixture at room temperature. The reaction is typically rapid, often completing within 1-2 hours. Progress can be monitored by TLC or by the disappearance of the isocyanate peak in the IR spectrum (~2270 cm⁻¹).

-

Isolation: The urea product often has lower solubility than the starting materials and may precipitate from the reaction mixture. If so, it can be collected by filtration. If the product remains in solution, the solvent is removed under reduced pressure.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, or hexanes/ethyl acetate) to yield the pure N,N'-disubstituted urea.[5]

Applications in Synthesis

This compound serves as a valuable intermediate in several areas:

-

Agrochemicals: Its primary industrial use is in the manufacture of herbicides. It is a direct precursor to Linuron , a widely used phenylurea herbicide for selective weed control.

-

Pharmaceutical and Medicinal Chemistry: The substituted urea scaffold is a common pharmacophore in modern drug discovery. This isocyanate is used to synthesize a variety of urea derivatives that have been investigated for their biological activities. For example, compounds like 1-(3-chloro-4-methylphenyl)-3-(4-phenylbutan-2-yl)urea have been shown to possess activity against bacteria such as Staphylococcus aureus and Klebsiella pneumoniae.[6]

-

Organic Building Block: It serves as a versatile reagent for introducing the 3-chloro-4-methylphenyl-aminocarbonyl moiety into molecules, enabling the synthesis of a diverse range of target structures for materials science and chemical biology research.

Safety and Handling

This compound is a hazardous chemical and must be handled with stringent safety precautions.

-

Hazards: The compound is toxic by inhalation, ingestion, and skin absorption.[1] It is corrosive and can cause severe irritation or burns to the skin, eyes, and respiratory tract.[1] Like many isocyanates, it is a potent respiratory sensitizer, and repeated inhalation exposure may lead to asthma-like symptoms.[7]

-

Personal Protective Equipment (PPE): Always use this chemical in a certified chemical fume hood. Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles. For operations with a high risk of aerosol generation, a respirator with an appropriate cartridge may be necessary.

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing vapors. It is moisture-sensitive and should be handled under an inert atmosphere.[4] Keep away from incompatible materials such as water, strong acids, strong bases, alcohols, and oxidizing agents.[2]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat and moisture. Recommended storage temperature is 2-8°C.

Conclusion

This compound is a chemical intermediate of significant value, bridging basic chemical manufacturing with high-value applications in agriculture and pharmaceutical research. Its utility is defined by the predictable and efficient reactivity of the isocyanate group. A comprehensive understanding of its properties, synthesis, and reactivity, as detailed in this guide, is essential for its safe and effective application in the laboratory and industry. The protocols and data provided herein serve as a foundational resource for scientists and researchers aiming to leverage this versatile building block in their synthetic endeavors.

References

- Matiichuk, V., et al. (2020). Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments. Russian Journal of General Chemistry.

- Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. (2011). Asian Journal of Chemistry, 23(4), 1803-1806.

-

PubChem. (n.d.). 3-Chloro-4-methylphenyl isocyanate. National Center for Biotechnology Information. Retrieved from [Link]

- Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. (2011). Asian Journal of Chemistry, 23(4), 1803-1806.

-

LookChem. (n.d.). This compound. Retrieved from [Link]

-

U.S. Environmental Protection Agency (EPA). (n.d.). Benzene, 2-chloro-4-isocyanato-1-methyl-. Substance Registry Services. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Urea Formation. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of urea derivatives. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 3-chloro-para-tolyl isocyanate. Retrieved from [Link]

- Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt. (2022). Molecules, 27(23), 8238.

- Benign synthesis of unsymmetrical arylurea derivatives using 3-substituted dioxazolones as isocyanate surrogates. (2020).

Sources

- 1. 3-Chloro-4-methylphenyl isocyanate | C8H6ClNO | CID 62832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-CHLORO-4-METHYLPHENYL ISOCYANATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 4. 28479-22-3 | CAS DataBase [m.chemicalbook.com]

- 5. Urea Formation - Common Conditions [commonorganicchemistry.com]

- 6. 3-chloro-para-tolyl isocyanate, 28479-22-3 [thegoodscentscompany.com]

- 7. 3-Chloro-4-methylphenyl isocyanate, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

An In-depth Technical Guide to 2-Chloro-1-isocyanato-4-methylbenzene

CAS Number: 40398-00-3

This guide provides a comprehensive technical overview of 2-Chloro-1-isocyanato-4-methylbenzene, a key chemical intermediate for researchers, scientists, and professionals in drug development and fine chemical synthesis. This document delves into its chemical identity, physicochemical properties, synthesis, reactivity, applications with a focus on pharmaceutical intermediates, analytical methodologies, and safety protocols.

Chemical Identity and Physicochemical Properties

This compound, also known by several synonyms including 2-Chloro-4-methylphenyl isocyanate and 3-Chloro-4-isocyanatotoluene, is an aromatic isocyanate with the CAS Registry Number 40398-00-3.[1][2][3] Its molecular structure features a benzene ring substituted with a chloro group, an isocyanato group, and a methyl group.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 40398-00-3 | [1][2][4][5][6][7] |

| Molecular Formula | C₈H₆ClNO | [2][4] |

| Molecular Weight | 167.59 g/mol | [2][4] |

| Appearance | Colorless liquid or low melting solid | [8] |

| Melting Point | 26-30 °C (lit.) | [2] |

| Boiling Point | 231-232 °C (lit.) | [2] |

| Flash Point | 225 °F (107 °C) | [2] |

| Density | 1.17 g/cm³ | [2] |

| InChI | InChI=1S/C8H6ClNO/c1-6-2-3-8(10-5-11)7(9)4-6/h2-4H,1H3 | [1] |

| Canonical SMILES | CC1=CC(=C(C=C1)N=C=O)Cl | [1][2] |

Synthesis of this compound

The primary industrial method for the synthesis of isocyanates is the phosgenation of the corresponding primary amine.[9][10] In the case of this compound, the precursor is 2-chloro-4-methylaniline. The reaction proceeds in two main stages: an initial exothermic reaction to form a carbamoyl chloride and an amine hydrochloride, followed by thermal decomposition of the carbamoyl chloride to the isocyanate and hydrogen chloride.[10]

A common phosgene equivalent used in laboratory-scale synthesis is triphosgene (bis(trichloromethyl) carbonate), which is a safer solid alternative to gaseous phosgene.[11]

Representative Experimental Protocol: Synthesis via Phosgenation

The following is a representative, generalized protocol for the synthesis of an aryl isocyanate from the corresponding aniline using triphosgene.

Diagram 1: Synthetic Pathway to this compound

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Thieme E-Books & E-Journals - [thieme-connect.com]

- 3. 4-chloro-1-isocyanato-2-methylbenzene | CymitQuimica [cymitquimica.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN114920689A - Preparation method of regorafenib intermediate - Google Patents [patents.google.com]

- 8. scbt.com [scbt.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Thieme E-Journals - SynOpen / Abstract [thieme-connect.com]

- 11. tandfonline.com [tandfonline.com]

A Comprehensive Technical Guide to 2-Chloro-1-isocyanato-4-methylbenzene: Structure, Synthesis, and Applications

An In-depth Technical Guide on the Core of 2-Chloro-1-isocyanato-4-methylbenzene for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of this compound, a key reagent in synthetic chemistry. It is tailored for researchers, scientists, and professionals in drug development, offering insights into its molecular structure, synthesis protocols, and diverse applications. The content is structured to deliver not just technical data but also the rationale behind experimental methodologies, ensuring a deeper understanding of its utility.

Core Molecular Structure and Physicochemical Profile

This compound, identified by the CAS Number 40398-00-3, is an aromatic compound with a distinct substitution pattern that dictates its chemical behavior.[1][2]

The molecule's reactivity is a direct consequence of the interplay between its three functional groups attached to the benzene ring:

-

Isocyanate Group (-N=C=O): This is the primary reactive center, characterized by an electrophilic carbon atom that is highly susceptible to nucleophilic attack. This reactivity is the cornerstone of its utility in forming urea and urethane linkages, which are common motifs in pharmaceutical compounds.

-

Chlorine Atom (-Cl): Positioned ortho to the isocyanate group, the chlorine atom exerts a strong electron-withdrawing inductive effect. This effect significantly enhances the electrophilicity of the isocyanate carbon, thereby increasing its reactivity towards nucleophiles.

-

Methyl Group (-CH₃): Located para to the isocyanate, the methyl group has a mild electron-donating effect via hyperconjugation. This subtly modulates the electronic properties of the aromatic ring and can influence the regioselectivity of further aromatic substitutions.

The logical relationship of these substituent effects is visualized below:

Caption: Step-by-step workflow for a typical urea synthesis.

Applications in Research and Development

The unique structural features of this compound make it a valuable building block in several areas of chemical research and industry.

This compound is a key intermediate in the synthesis of a variety of pharmaceutical agents. [3]Its ability to readily form urea and urethane linkages is exploited in the development of targeted therapies, such as kinase inhibitors for oncology. The chloro and methyl groups can provide crucial steric and electronic interactions within the binding pocket of a target protein.

In the agrochemical sector, this isocyanate is used to synthesize herbicides and pesticides. The specific substitution pattern on the aromatic ring is often designed to confer selectivity towards the target pest while minimizing off-target effects.

While less common for polymerization than diisocyanates, this compound can be used as a chain-capping agent in the synthesis of polyurethanes. This allows for precise control over the molecular weight and properties of the final polymer. [3]

Safety and Handling

Isocyanates are hazardous materials that require strict safety protocols. They are potent respiratory sensitizers and can cause severe irritation upon contact with the skin and eyes. All handling of this compound must be performed in a certified chemical fume hood with appropriate personal protective equipment, including chemical-resistant gloves and safety goggles.

References

-

U.S. Environmental Protection Agency. (n.d.). Benzene, 2-chloro-4-isocyanato-1-methyl-. Substance Details - SRS. Retrieved from [Link]

-

MOLBASE. (n.d.). 2-chloro-4-isocyanato-1-methylbenzene price & availability. Retrieved from [Link]

-

LookChem. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 4-Methylphenyl isocyanate. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1-isocyanato-4-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

ChemBK. (n.d.). 1-Chloro-4-isocyanato-2-methylbenzene. Retrieved from [Link]

Sources

2-Chloro-1-isocyanato-4-methylbenzene synthesis pathway

An In-Depth Technical Guide to the Synthesis of 2-Chloro-1-isocyanato-4-methylbenzene

Executive Summary

This compound, an aromatic isocyanate, serves as a critical building block in the synthesis of a variety of fine chemicals, pharmaceuticals, and agrochemicals. Its utility stems from the reactive isocyanate group (-N=C=O), which readily participates in addition reactions with nucleophiles like alcohols, amines, and water. This guide provides a comprehensive overview of the principal synthetic pathways to this compound, designed for researchers and chemical development professionals. We will explore the conventional, high-yield phosgenation route, acknowledging its significant hazards, and detail several modern, phosgene-free alternatives, including the Curtius, Hofmann, and Lossen rearrangements, as well as the use of safer phosgene surrogates like triphosgene. Each methodology is presented with a discussion of its underlying mechanism, a detailed experimental protocol, and a comparative analysis of its advantages and limitations, emphasizing a modern approach to chemical synthesis that balances efficiency with safety and environmental considerations.

Chapter 1: Physicochemical Properties and Applications

Understanding the properties of this compound is essential for its synthesis, handling, and application. The compound is a colorless to pale yellow liquid or low-melting solid under standard conditions, with a characteristically sharp, acrid odor. It is sensitive to moisture, reacting to form an unstable carbamic acid which then decomposes to the corresponding amine and carbon dioxide.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₈H₆ClNO | [1][2][3][4] |

| Molecular Weight | 167.59 g/mol | [1][2] |

| Melting Point | 26-30 °C | [5] |

| Boiling Point | 231-232 °C | [5] |

| Density | ~1.17 - 1.22 g/cm³ at 25 °C | [5] |

| Flash Point | >107 °C (>225 °F) | [5] |

| CAS Number | 40398-00-3 | [6] |

The primary application of this isocyanate is as a versatile intermediate. Its electrophilic carbon atom is a target for nucleophiles, making it a key component in the synthesis of ureas, carbamates, and other derivatives, many of which exhibit biological activity. For instance, it is used to synthesize urea-based compounds which can act as enzyme inhibitors or receptor ligands in drug discovery programs.

Chapter 2: The Traditional Phosgenation Pathway

The industrial production of aromatic isocyanates has historically been dominated by the reaction of the corresponding primary amine with phosgene (COCl₂).[7][8][9][10] This method is favored for its high efficiency and yield but is fraught with extreme safety challenges due to the high toxicity of phosgene gas.[7][10]

Reaction Mechanism and Rationale

The synthesis begins with the nucleophilic attack of the primary amine, 2-chloro-4-methylaniline, on the electrophilic carbonyl carbon of phosgene. This multi-step process first forms an intermediate carbamoyl chloride. Subsequent heating of this intermediate in the presence of excess phosgene results in the elimination of a molecule of hydrogen chloride (HCl) to yield the final isocyanate product.[10][11] The use of an inert, high-boiling point solvent is typical to facilitate the reaction temperatures required for the dehydrochlorination step.

Caption: Phosgenation of 2-chloro-4-methylaniline.

Experimental Protocol: Phosgenation of 2-Chloro-4-methylaniline

Warning: Phosgene is extremely toxic and a regulated chemical warfare agent. This reaction must only be performed by trained personnel in a specialized, certified fume hood with continuous monitoring and appropriate personal protective equipment (PPE), including a supplied-air respirator.

-

Reaction Setup: A solution of 2-chloro-4-methylaniline (1.0 eq) in a dry, inert solvent (e.g., toluene or o-dichlorobenzene) is charged into a jacketed glass reactor equipped with a mechanical stirrer, a condenser with a gas outlet to a caustic scrubber, a thermometer, and a subsurface gas inlet tube.

-

Phosgenation (Cold): The solution is cooled to 0-5 °C. A solution of phosgene in the same solvent (or gaseous phosgene) is introduced slowly through the subsurface inlet while maintaining the temperature. This leads to the formation of a slurry containing the carbamoyl chloride and amine hydrochloride.

-

Thermolysis (Hot Phosgenation): The reaction mixture is then carefully heated to reflux (typically >100 °C). Excess phosgene is continuously bubbled through the hot slurry. The reaction is monitored for the cessation of HCl evolution.

-

Work-up: Once the reaction is complete, the mixture is purged with dry nitrogen gas to remove all traces of unreacted phosgene and HCl. The solvent is then removed by distillation, and the crude this compound is purified by vacuum distillation.

Advantages and Disadvantages

| Advantages | Disadvantages |

| High yields and purity | Extreme toxicity and handling risks of phosgene.[7][9] |

| Well-established, scalable industrial process.[9] | Generates corrosive HCl byproduct.[10][11] |

| Cost-effective for large-scale production.[9] | Requires specialized equipment and infrastructure. |

Chapter 3: Modern Phosgene-Free Synthesis Strategies

The significant hazards associated with phosgene have spurred the development of numerous alternative, safer routes to isocyanates.[11][12][13] These methods are particularly valuable for laboratory and research settings where specialized phosgene handling facilities may not be available.

Synthesis via Rearrangement Reactions

Named reactions involving the rearrangement of a nitrogen-containing functional group are a cornerstone of phosgene-free isocyanate synthesis.

The Curtius rearrangement is a versatile thermal or photochemical decomposition of an acyl azide into an isocyanate with the loss of nitrogen gas.[14][15] The reaction proceeds through a concerted mechanism, avoiding a discrete nitrene intermediate, which ensures the retention of the migrating group's stereochemistry.[14][16]

Caption: Curtius rearrangement pathway to the target isocyanate.

Experimental Protocol: Curtius Rearrangement

-

Acyl Chloride Formation: 2-Chloro-4-methylbenzoic acid (1.0 eq) is refluxed with thionyl chloride (SOCl₂, ~2.0 eq) until the evolution of gas ceases. Excess SOCl₂ is removed under reduced pressure to yield the crude acyl chloride.

-

Acyl Azide Formation: The crude acyl chloride is dissolved in a dry, inert solvent like acetone or toluene. The solution is cooled in an ice bath, and a solution of sodium azide (NaN₃, ~1.5 eq) in water is added dropwise with vigorous stirring. After addition, the mixture is stirred for 1-2 hours.

-

Rearrangement: The organic layer containing the acyl azide is separated, dried, and transferred to a new flask containing a high-boiling point solvent (e.g., toluene). The solution is heated carefully (typically 80-110 °C) until nitrogen evolution is complete.

-

Purification: The solvent is removed by distillation, and the resulting isocyanate is purified by vacuum distillation.

The Hofmann rearrangement converts a primary amide into a primary amine with one fewer carbon atom, proceeding through an isocyanate intermediate.[17][18][19] By trapping this intermediate, the reaction becomes a viable route for isocyanate synthesis. The reaction is typically carried out using bromine in a strong aqueous base like NaOH.[17][18]

Caption: Hofmann rearrangement pathway to the isocyanate intermediate.

Experimental Protocol: Hofmann Rearrangement

-

Reaction Setup: 2-Chloro-4-methylbenzamide (1.0 eq) is suspended in a cold (0-5 °C) aqueous solution of sodium hydroxide.

-

Bromoamide Formation: A solution of bromine (1.0 eq) in aqueous NaOH is added dropwise to the amide suspension while maintaining the low temperature.

-

Rearrangement and Isolation: The reaction mixture is then heated, causing the N-bromoamide to rearrange to the isocyanate. The isocyanate, being insoluble in the aqueous medium, can be extracted into an inert organic solvent (e.g., dichloromethane).

-

Purification: The organic extract is dried, the solvent is evaporated, and the product is purified by vacuum distillation.

The Lossen rearrangement involves the conversion of a hydroxamic acid or its activated derivatives (e.g., O-acyl hydroxamates) into an isocyanate.[20][21][22] The reaction can be promoted by heat or base.[20] The mechanism is analogous to the Hofmann and Curtius rearrangements, involving the migration of the R-group from the carbonyl carbon to the nitrogen with the simultaneous expulsion of a leaving group (a carboxylate anion).[22]

Experimental Protocol: Lossen Rearrangement

-

Hydroxamic Acid Preparation: 2-Chloro-4-methylbenzoic acid is first converted to its methyl ester, which is then reacted with hydroxylamine to form 2-chloro-4-methylbenzohydroxamic acid.

-

Activation: The hydroxamic acid (1.0 eq) is activated by reacting it with an acylating agent like acetic anhydride or benzoyl chloride in the presence of a base (e.g., pyridine) to form the O-acyl derivative.

-

Rearrangement: The activated O-acyl hydroxamate is heated in an inert solvent. It rearranges to form the isocyanate and a carboxylic acid byproduct.

-

Purification: The product is isolated from the reaction mixture, typically by distillation under reduced pressure.

Synthesis Using Phosgene Surrogates

To mitigate the extreme danger of phosgene, solid or liquid phosgene equivalents have been developed. These reagents are easier and safer to handle while performing the same chemical transformation.

Bis(trichloromethyl) carbonate, commonly known as triphosgene, is a stable, crystalline solid that serves as a safer substitute for phosgene.[23] In the presence of a tertiary amine base, it decomposes to generate three equivalents of phosgene in situ, minimizing the risk associated with handling the gas directly.

Experimental Protocol: Synthesis using Triphosgene

-

Reaction Setup: A solution of 2-chloro-4-methylaniline (3.0 eq) and a non-nucleophilic base like triethylamine (~3.0 eq) in dry dichloromethane or toluene is prepared in a flask under an inert atmosphere (N₂ or Ar) and cooled to 0 °C.

-

Triphosgene Addition: A solution of triphosgene (1.0 eq) in the same dry solvent is added dropwise to the cooled amine solution over 1-2 hours, ensuring the temperature remains below 5 °C.

-

Reaction Completion: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours until the reaction is complete (monitored by TLC or GC).

-

Work-up and Purification: The reaction mixture is cooled, and the precipitated triethylamine hydrochloride is removed by filtration. The filtrate is concentrated under reduced pressure, and the resulting crude isocyanate is purified by vacuum distillation.[23]

Chapter 4: Comparative Analysis of Synthesis Pathways

The choice of a synthetic route depends on several factors, including scale, available equipment, safety considerations, and cost.

Table 2: Comparison of Synthesis Pathways

| Pathway | Starting Material | Key Reagents | Yield | Safety Concerns | Scalability |

| Phosgenation | 2-Chloro-4-methylaniline | Phosgene | High | Extreme (highly toxic gas) | Excellent (Industrial standard) |

| Curtius | 2-Chloro-4-methylbenzoic acid | Sodium azide | Good-High | Moderate (azides can be explosive) | Good (Lab to Pilot) |

| Hofmann | 2-Chloro-4-methylbenzamide | Bromine, NaOH | Moderate-Good | Moderate (corrosive, toxic bromine) | Moderate (Lab scale) |

| Lossen | 2-Chloro-4-methylbenzohydroxamic acid | Activating agent, Base | Moderate | Low-Moderate | Low (Multi-step, less common) |

| Triphosgene | 2-Chloro-4-methylaniline | Triphosgene | High | Moderate (safer than phosgene) | Excellent (Lab to Pilot) |

Conclusion

The synthesis of this compound can be accomplished through several distinct pathways. While traditional phosgenation remains the industrial benchmark due to its efficiency and scalability, its inherent dangers necessitate the consideration of alternative methods, especially in research and development environments.[7][9] The use of triphosgene presents a significantly safer and more practical approach for laboratory-scale synthesis, offering comparable yields to the phosgene method without the hazards of handling a toxic gas.[23] Rearrangement reactions like the Curtius, Hofmann, and Lossen offer valuable phosgene-free alternatives, each with unique starting material requirements and procedural nuances.[17][21][24] The continued development of green and sustainable methods for isocyanate production, such as those using CO₂ or dimethyl carbonate, represents the future direction of this field, aiming to further enhance safety and reduce environmental impact.[12][25][26]

References

- Grokipedia. Lossen rearrangement.

- National Institutes of Health (NIH).

- Master Organic Chemistry. The Hofmann and Curtius Rearrangements.

- PrepChem.com.

- Wikipedia. Curtius rearrangement.

- TCI EUROPE N.V. Hofmann Rearrangement Reaction.

- Alfa Chemistry. Curtius Rearrangement.

- Wikipedia. Lossen rearrangement.

- Organic & Biomolecular Chemistry (RSC Publishing).

- Alfa Chemistry. Lossen Rearrangement.

- Wikipedia. Hofmann rearrangement.

- Chemistry Steps. Hofmann Rearrangement.

- J&K Scientific LLC. Curtius Rearrangement.

- ChemicalBook.

- Google Patents.

- Organic & Biomolecular Chemistry (RSC Publishing).

- YouTube. Lossen Reaction.

- NROChemistry. Hofmann Rearrangement: Mechanism & Examples.

- ACS Publications - American Chemical Society.

- Agency for Toxic Substances and Disease Registry. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL 4.1 PRODUCTION Isocyanates are produced almost exclusively by the reaction of am.

- ResearchGate.

- ChemAnalyst.

- ISO-ELEKTRA.

- bioplastics MAGAZINE.

- PubMed Central (NIH).

- ChemicalBook.

- ResearchGate.

- Organic Syntheses Procedure. p-TOLYLSULFONYLMETHYL ISOCYANIDE.

- YouTube. Making p-Tolyl isocyanide via Carbylamine reaction.

- U.S. Environmental Protection Agency.

- LookChem.

- Sigma-Aldrich.

- Chem-Impex. 2-Chloro-1-[isocyano-(toluene-4-sulfonyl)methyl]benzene.

- PubChem.

- PubChem.

- NIST WebBook.

- ChemicalBook.

- Tokyo Chemical Industry (India) Pvt. Ltd. 2-Chloro-4-methylaniline | 615-65-6.

- PubChem. 2-Chloro-p-toluidine | C7H8ClN | CID 12007.

- ECHEMI. 615-65-6, 2-Chloro-4-methylaniline Formula.

- LookChem. 2-Chloro-4-methylaniline.

- ChemBK. 2-Chloro-4-methylaniline.

- Supporting Information for Rhenium-Catalyzed CH Aminocarbonylation of Azobenzenes with Isocyan

- BLD Pharm.

- Organic Chemistry Portal.

- CAMEO Chemicals.

Sources

- 1. 3-Chloro-4-methylphenyl isocyanate | C8H6ClNO | CID 62832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Chloro-6-methylphenyl isocyanate | C8H6ClNO | CID 268123 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Chloro-4-methylphenylisocyanate [webbook.nist.gov]

- 4. 4-CHLORO-2-METHYLPHENYL ISOCYANATE CAS#: 37408-18-7 [amp.chemicalbook.com]

- 5. lookchem.com [lookchem.com]

- 6. 40398-00-3|this compound|BLD Pharm [bldpharm.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. atsdr.cdc.gov [atsdr.cdc.gov]

- 9. How To Get Isocyanate? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]

- 11. US6781010B1 - Non-phosgene route to the manufacture of organic isocyanates - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 15. jk-sci.com [jk-sci.com]

- 16. alfa-chemistry.com [alfa-chemistry.com]

- 17. Hofmann Rearrangement Reaction | TCI EUROPE N.V. [tcichemicals.com]

- 18. Hofmann rearrangement - Wikipedia [en.wikipedia.org]

- 19. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]

- 20. grokipedia.com [grokipedia.com]

- 21. Lossen rearrangement - Wikipedia [en.wikipedia.org]

- 22. alfa-chemistry.com [alfa-chemistry.com]

- 23. p-Tolyl isocyanate synthesis - chemicalbook [chemicalbook.com]

- 24. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Algenesis Labs Revolutionizes Polyurethane Production with 100% Biogenic, Phosgene-Free Isocyanate [chemanalyst.com]

- 26. Breakthrough for sustainable polyurethane: 100% biobased, phosgene-free, isocyanate - bioplastics MAGAZINE [bioplasticsmagazine.com]

Spectroscopic Data for 2-Chloro-1-isocyanato-4-methylbenzene: An In-depth Technical Guide

Introduction

2-Chloro-1-isocyanato-4-methylbenzene, also known as 3-chloro-4-methylphenyl isocyanate or 3-chloro-p-tolyl isocyanate, is a pivotal aromatic isocyanate intermediate in the synthesis of a wide array of fine chemicals, pharmaceuticals, and agrochemicals.[1] Its molecular structure, featuring a reactive isocyanate group, a chloro substituent, and a methyl group on a benzene ring, imparts a unique reactivity profile that makes it a versatile building block in organic synthesis.[1] The precise characterization of this compound is paramount for ensuring reaction specificity, optimizing yields, and guaranteeing the quality of downstream products.

This technical guide provides a comprehensive analysis of the spectroscopic data for this compound (CAS Number: 28479-22-3). We will delve into the interpretation of its Infrared (IR) spectrum, Nuclear Magnetic Resonance (NMR) spectra (¹H and ¹³C), and Mass Spectrum (MS). This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the analytical techniques used to identify and characterize this important chemical intermediate.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 28479-22-3 | [2] |

| Molecular Formula | C₈H₆ClNO | [2] |

| Molecular Weight | 167.59 g/mol | [2] |

| Appearance | Colorless to yellow liquid or low-melting solid | [3][4] |

| Boiling Point | 107 °C at 3 mmHg | [2] |

| Density | 1.224 g/mL at 25 °C | [2] |

| Refractive Index | n20/D 1.557 | [2] |

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by a very strong and sharp absorption band in the region of 2250-2275 cm⁻¹, which is the hallmark of the isocyanate (-N=C=O) functional group's asymmetric stretching vibration.

Interpretation of the IR Spectrum

The key absorption bands in the FTIR spectrum of this compound are assigned as follows:

-

~2260 cm⁻¹ (very strong, sharp): This is the most prominent peak in the spectrum and is definitively assigned to the asymmetric stretching vibration of the isocyanate (-N=C=O) group. The high intensity and characteristic position of this band are primary identifiers for this class of compounds.

-

~3050-3100 cm⁻¹ (medium): These peaks correspond to the C-H stretching vibrations of the aromatic ring.

-

~2920-2980 cm⁻¹ (weak to medium): These absorptions are due to the C-H stretching vibrations of the methyl (-CH₃) group.

-

~1500-1600 cm⁻¹ (medium): These bands arise from the C=C stretching vibrations within the aromatic ring.

-

~1400-1450 cm⁻¹ (medium): This region often contains bands related to the C-H bending vibrations of the methyl group.

-

~1000-1100 cm⁻¹ (medium to strong): Aromatic C-H in-plane bending vibrations and C-Cl stretching vibrations can contribute to absorptions in this region.

-

~800-900 cm⁻¹ (strong): Out-of-plane C-H bending vibrations of the aromatic ring are characteristic in this region. The specific pattern can sometimes provide information about the substitution pattern of the benzene ring.

Experimental Protocol: FTIR Spectroscopy of Liquid Isocyanates

Given the moisture sensitivity of isocyanates, proper sample handling is crucial to obtain a high-quality IR spectrum.

-

Sample Preparation: A small drop of neat this compound liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. The plates are then gently pressed together to form a thin liquid film.

-

Instrument Setup: The FTIR spectrometer is purged with dry nitrogen or air to minimize atmospheric water and carbon dioxide interference. A background spectrum of the clean salt plates is recorded.

-

Data Acquisition: The sample is placed in the spectrometer's sample compartment, and the IR spectrum is recorded over the range of 4000-400 cm⁻¹.

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum of the compound.

Caption: Workflow for obtaining an FTIR spectrum of a liquid isocyanate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. While publicly available experimental spectra for this compound are not readily found, Certificates of Analysis from suppliers confirm that the proton NMR spectrum conforms to the expected structure.[3][5] Based on established principles of NMR spectroscopy, a detailed prediction of the ¹H and ¹³C NMR spectra is provided below.

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum of this compound in a deuterated solvent like CDCl₃ is expected to show signals corresponding to the three distinct types of protons: the aromatic protons and the methyl protons.

-

Aromatic Protons (3H): The three protons on the benzene ring are in different chemical environments and will likely appear as a complex multiplet or as distinct signals in the downfield region of the spectrum, typically between δ 7.0 and 7.5 ppm .

-

The proton ortho to the methyl group and meta to the isocyanate group is expected to be a singlet or a narrowly split doublet.

-

The proton meta to the methyl group and ortho to the chloro group will likely be a doublet.

-

The proton meta to both the chloro and isocyanate groups will also be a doublet, with coupling to the adjacent proton.

-

-

Methyl Protons (3H): The three protons of the methyl group are equivalent and will appear as a sharp singlet in the upfield region of the spectrum, expected around δ 2.3-2.4 ppm .

¹³C NMR Spectroscopy (Predicted)

The proton-decoupled ¹³C NMR spectrum of this compound is expected to show eight distinct signals, corresponding to the eight carbon atoms in the molecule.

-

Isocyanate Carbon (-N=C=O): This carbon is highly deshielded and will appear as a singlet in the downfield region, typically around δ 125-135 ppm .

-

Aromatic Carbons (6C): The six carbons of the benzene ring are non-equivalent and will appear as six distinct signals in the aromatic region of the spectrum, generally between δ 120 and 140 ppm . The carbons directly attached to the chloro and isocyanate groups will be significantly influenced by their electronegativity and anisotropic effects. Quaternary carbons (those without attached protons) will typically show weaker signals.

-

Methyl Carbon (-CH₃): This aliphatic carbon will appear as a singlet in the upfield region of the spectrum, expected around δ 20-22 ppm .

Experimental Protocol: NMR Spectroscopy of Moisture-Sensitive Compounds

-

Solvent Preparation: Use a high-purity deuterated solvent (e.g., CDCl₃, Toluene-d₈) from a freshly opened ampoule or one that has been dried over molecular sieves.

-

Sample Preparation: In a dry glovebox or under an inert atmosphere (e.g., argon or nitrogen), accurately weigh a small amount of this compound (typically 5-10 mg) and dissolve it in the deuterated solvent (approximately 0.6-0.7 mL) in a clean, dry NMR tube.

-

Sealing: Securely cap the NMR tube to prevent the ingress of atmospheric moisture. For highly sensitive samples, flame-sealing the tube may be necessary.

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer. Standard acquisition parameters are typically sufficient, although a longer relaxation delay may be needed for observing quaternary carbons in the ¹³C spectrum.

Caption: Workflow for NMR analysis of a moisture-sensitive compound.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique.

Interpretation of the Mass Spectrum

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak ([M]⁺) and several characteristic fragment ions.

-

Molecular Ion Peak ([M]⁺): The molecular ion peak will appear at m/z 167 . Due to the presence of chlorine, an isotopic peak ([M+2]⁺) at m/z 169 with an intensity of approximately one-third of the molecular ion peak will also be observed, which is a characteristic signature for a monochlorinated compound.

-

Key Fragment Ions:

-

m/z 132: This prominent peak likely corresponds to the loss of a chlorine atom ([M-Cl]⁺).

-

m/z 104: This could result from the loss of both chlorine and a CO group.

-

Other fragment ions corresponding to the aromatic ring and its substituents will also be present, providing further structural confirmation.

-

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

GC Conditions:

-

Injector: Split/splitless injector, typically operated at a temperature of 250 °C.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is suitable for separating the analyte.

-

Oven Program: A temperature gradient program is used to ensure good separation and peak shape. For example, start at 50 °C, hold for 1 minute, then ramp to 280 °C at a rate of 10-20 °C/min.

-

Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or ion trap mass analyzer.

-

Scan Range: Scan a mass range of m/z 40-300 to detect the molecular ion and key fragment ions.

-

Summary of Spectroscopic Data

| Technique | Key Data and Interpretation |

| FTIR | Strong, sharp peak at ~2260 cm⁻¹ characteristic of the -N=C=O group. Aromatic C-H stretches at ~3050-3100 cm⁻¹ and methyl C-H stretches at ~2920-2980 cm⁻¹. |

| ¹H NMR (Predicted) | Aromatic protons as a multiplet at δ 7.0-7.5 ppm (3H) . Methyl protons as a singlet at δ 2.3-2.4 ppm (3H) . (Confirmed to conform to structure by CoA[3][5]) |

| ¹³C NMR (Predicted) | Isocyanate carbon at δ 125-135 ppm . Aromatic carbons at δ 120-140 ppm (6C) . Methyl carbon at δ 20-22 ppm . |

| Mass Spec (EI) | Molecular ion [M]⁺ at m/z 167 with an isotopic peak [M+2]⁺ at m/z 169 . Key fragment at m/z 132 ([M-Cl]⁺). |

Conclusion

The spectroscopic techniques of FTIR, NMR, and Mass Spectrometry provide a comprehensive and unambiguous characterization of this compound. The distinct isocyanate stretch in the IR spectrum, the specific pattern of aromatic and aliphatic protons in the ¹H NMR spectrum, the unique carbon signals in the ¹³C NMR spectrum, and the characteristic molecular ion and fragmentation pattern in the mass spectrum collectively serve as a robust analytical fingerprint for this compound. Adherence to appropriate experimental protocols, particularly with respect to the moisture sensitivity of the isocyanate group, is essential for obtaining high-quality and reliable spectroscopic data. This guide provides the foundational knowledge for researchers to confidently identify and utilize this important chemical intermediate in their synthetic endeavors.

References

-

PubChem. 3-Chloro-4-methylphenyl isocyanate. [Link]

-

Aladdin Scientific Corporation. Certificate of Analysis for 3-Chloro-4-methylphenyl Isocyanate, CAS 28479-22-3. [Link]

-

The Good Scents Company. 3-chloro-para-tolyl isocyanate, 28479-22-3. [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

- 1. CAS 28479-22-3: 3-Chloro-4-methylphenyl isocyanate [cymitquimica.com]

- 2. 3-氯-4-甲基苯基异氰酸酯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. ald-pub-files.oss-cn-shanghai.aliyuncs.com [ald-pub-files.oss-cn-shanghai.aliyuncs.com]

- 4. 28479-22-3 | CAS DataBase [m.chemicalbook.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Reactivity Profile of 2-Chloro-1-isocyanato-4-methylbenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity profile of 2-Chloro-1-isocyanato-4-methylbenzene (CAS No: 28479-22-3). This compound, a substituted aromatic isocyanate, is a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceuticals and functional materials. Its reactivity is dominated by the highly electrophilic isocyanate group and influenced by the electronic and steric effects of the chloro and methyl substituents on the benzene ring. This guide will delve into the mechanistic underpinnings of its key reactions, provide field-proven experimental protocols, and offer insights into its applications in synthetic chemistry. All technical claims are substantiated with citations to authoritative sources.

Introduction and Molecular Overview

This compound, also known as 3-chloro-4-methylphenyl isocyanate, is a colorless to light yellow liquid with a pungent odor.[1] It is a bifunctional molecule featuring a highly reactive isocyanate (-N=C=O) group and a substituted aromatic ring. The interplay of these functionalities dictates its chemical behavior and makes it a versatile building block.

Molecular Structure:

Caption: General synthesis route from the corresponding aniline.

Experimental Protocol: Synthesis from 2-chloro-4-methylaniline

This protocol is adapted from general procedures for the synthesis of aryl isocyanates and should be performed by trained personnel in a well-ventilated fume hood due to the high toxicity of phosgene or its equivalents.

-

Reaction Setup: A three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas scrubber (to neutralize excess phosgene and HCl) is charged with a solution of 2-chloro-4-methylaniline in an inert solvent such as toluene.

-

Phosgenation: A solution of phosgene or a phosgene equivalent like triphosgene in the same solvent is added dropwise to the stirred amine solution at a controlled temperature (typically 0-10 °C).

-

Reaction Progression: After the addition is complete, the reaction mixture is gradually heated to reflux and maintained at this temperature until the reaction is complete (monitored by IR spectroscopy for the disappearance of the N-H stretch of the amine and the appearance of the strong isocyanate peak).

-

Work-up: The reaction mixture is cooled, and excess phosgene and solvent are removed by distillation under reduced pressure.

-

Purification: The crude product is purified by vacuum distillation to yield this compound as a colorless liquid.

Spectroscopic Characterization

While specific spectra for this compound are not readily available in public databases, the expected spectroscopic features can be reliably predicted based on its structure and data from closely related isomers like 2-Chloro-6-methylphenyl isocyanate. [2] Infrared (IR) Spectroscopy: The most characteristic feature in the IR spectrum of an isocyanate is the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the -N=C=O group, which typically appears in the range of 2250-2280 cm⁻¹. [3][4]Other expected absorptions include C-H stretching of the aromatic ring and the methyl group, and C=C stretching of the aromatic ring.

Table 2: Predicted IR Absorption Frequencies

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N=C=O stretch (asymmetric) | ~2270 | Strong, sharp |

| Aromatic C-H stretch | ~3050-3100 | Medium |

| Aliphatic C-H stretch (methyl) | ~2850-2960 | Medium |

| Aromatic C=C stretch | ~1500-1600 | Medium to strong |

| C-Cl stretch | ~700-800 | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum will show signals corresponding to the aromatic protons and the methyl protons. The chemical shifts and splitting patterns of the aromatic protons will be influenced by the positions of the chloro, methyl, and isocyanato groups. The ¹³C NMR spectrum will show a characteristic signal for the carbonyl carbon of the isocyanate group in the range of 120-130 ppm.

Reactivity Profile: The Isocyanate Group

The reactivity of this compound is dominated by the isocyanate functionality. The carbon atom of the isocyanate group is highly electrophilic due to the electron-withdrawing nature of the adjacent nitrogen and oxygen atoms. This makes it susceptible to attack by a wide range of nucleophiles.

Nucleophilic Addition Reactions

The most common reactions of isocyanates are nucleophilic additions across the C=N double bond.

General Mechanism:

Caption: General scheme for nucleophilic addition to an isocyanate.

Isocyanates react with alcohols to form carbamates (urethanes). This reaction is of great industrial importance for the production of polyurethane polymers. The reaction can be catalyzed by bases (e.g., tertiary amines) or organometallic compounds. [5][6] Experimental Protocol: Synthesis of an Alkyl N-(2-chloro-4-methylphenyl)carbamate

-

Reaction Setup: To a stirred solution of this compound in a dry, inert solvent (e.g., toluene or THF) under an inert atmosphere (e.g., nitrogen or argon), add the desired alcohol (1.0 equivalent) dropwise at room temperature.

-

Catalysis (Optional): For less reactive alcohols, a catalytic amount of a tertiary amine (e.g., triethylamine) or dibutyltin dilaurate can be added.

-

Reaction Monitoring: The reaction progress can be monitored by TLC or IR spectroscopy (disappearance of the isocyanate peak at ~2270 cm⁻¹).

-

Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The resulting crude carbamate can be purified by recrystallization or column chromatography.

The reaction of isocyanates with primary or secondary amines is typically very rapid and exothermic, yielding substituted ureas. [7][8]This reaction is a cornerstone in the synthesis of many biologically active compounds.

Experimental Protocol: Synthesis of a N,N'-disubstituted Urea

-

Reaction Setup: A solution of the desired primary or secondary amine (1.0 equivalent) in a dry, inert solvent (e.g., dichloromethane or THF) is prepared in a round-bottom flask equipped with a magnetic stirrer.

-

Addition of Isocyanate: A solution of this compound (1.0 equivalent) in the same solvent is added dropwise to the amine solution at 0 °C to control the exothermic reaction.

-

Reaction Completion: The reaction is usually complete within a short period at room temperature. The formation of the urea product often results in its precipitation from the reaction mixture.

-

Work-up and Purification: The precipitated urea can be collected by filtration, washed with a cold solvent, and dried. If the product is soluble, the solvent is removed in vacuo, and the residue is purified by recrystallization.

Table 3: Reactivity of Nucleophiles with Isocyanates

| Nucleophile | Product | Relative Rate |

| Primary Aliphatic Amine | Substituted Urea | Very Fast |

| Secondary Aliphatic Amine | Substituted Urea | Fast |

| Aromatic Amine | Substituted Urea | Moderate |

| Primary Alcohol | Carbamate (Urethane) | Moderate |

| Water | Unstable Carboxamic Acid -> Amine + CO₂ | Slow |

| Thiol | Thiocarbamate | Slow |

Cycloaddition Reactions

Isocyanates can participate in cycloaddition reactions, most notably [2+2] cycloadditions with alkenes to form β-lactams and [2+2+2] cyclotrimerization to form isocyanurates.

The reaction of isocyanates with electron-rich alkenes can lead to the formation of β-lactam rings, which are important structural motifs in many antibiotics. These reactions can proceed through a concerted or stepwise mechanism depending on the substrates and reaction conditions. [9]

In the presence of suitable catalysts (e.g., phosphines, tertiary amines, or metal alkoxides), isocyanates can undergo cyclotrimerization to form highly stable, six-membered heterocyclic isocyanurates.

Reaction Scheme:

Caption: Formation of an isocyanurate from three isocyanate molecules.

Reactivity Profile: The Aromatic Ring

The benzene ring of this compound can undergo electrophilic aromatic substitution. The regiochemical outcome of such reactions is directed by the existing substituents.

-

Isocyanato Group (-NCO): Strongly deactivating and meta-directing.

-

Chloro Group (-Cl): Deactivating and ortho, para-directing.

-

Methyl Group (-CH₃): Activating and ortho, para-directing.

The combined effect of these groups makes electrophilic substitution on this ring complex. The directing effects of the chloro and methyl groups are synergistic towards the positions ortho and para to the methyl group (and meta to the chloro group). However, the strong deactivating nature of the isocyanato and chloro groups generally makes electrophilic aromatic substitution reactions on this substrate challenging.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions. [10]It is toxic by inhalation and skin contact and can cause severe irritation to the eyes, skin, and respiratory system. [10][11]Isocyanates are known sensitizers and can cause allergic reactions upon repeated exposure. [11][12] Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid inhalation of vapors.

-

Prevent contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as acids, bases, alcohols, and amines.

Conclusion

This compound is a reactive and versatile chemical intermediate. Its reactivity is primarily centered around the electrophilic isocyanate group, which readily undergoes nucleophilic addition with a variety of compounds to form stable carbamates and ureas. The substituents on the aromatic ring not only influence the reactivity of the isocyanate group but also direct the outcome of electrophilic aromatic substitution reactions. A thorough understanding of its reactivity profile, coupled with stringent safety measures, is essential for its effective and safe utilization in research and development.

References

Sources

- 1. 3-Chloro-4-methylphenyl isocyanate | C8H6ClNO | CID 62832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Chloro-6-methylphenyl isocyanate | C8H6ClNO | CID 268123 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]

- 8. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchtrends.net [researchtrends.net]

- 10. WERCS Studio - Application Error [assets.thermofisher.com]

- 11. chemicals.basf.com [chemicals.basf.com]

- 12. Isocyanates - Hazard Recognition | Occupational Safety and Health Administration [osha.gov]

A Note on Nomenclature: Identifying the Correct Chemical Entity

An In-Depth Technical Guide to 3-Chloro-4-methylphenyl Isocyanate: Nomenclature, Properties, and Applications in Synthetic Chemistry

For researchers and scientists in the field of drug development and organic synthesis, precise chemical nomenclature is paramount. The compound of interest for this technical guide is systematically identified by the IUPAC name 2-chloro-4-isocyanato-1-methylbenzene . However, it is more commonly referred to in literature and commercial databases as 3-Chloro-4-methylphenyl isocyanate . It is crucial to note that the initially queried "2-Chloro-1-isocyanato-4-methylbenzene" is an isomeric form that is less prevalent in synthetic applications. This guide will focus on the widely utilized 3-Chloro-4-methylphenyl isocyanate (CAS No. 28479-22-3).

Chemical Identity and Physicochemical Properties

3-Chloro-4-methylphenyl isocyanate is a versatile organic building block that features a highly reactive isocyanate functional group. This reactivity makes it a valuable intermediate in the synthesis of a wide array of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1]

| Property | Value | Source(s) |

| IUPAC Name | 2-chloro-4-isocyanato-1-methylbenzene | [2] |

| Common Name | 3-Chloro-4-methylphenyl isocyanate | [2] |

| CAS Number | 28479-22-3 | [2] |

| Molecular Formula | C8H6ClNO | [3] |

| Molecular Weight | 167.59 g/mol | [2] |

| Appearance | Colorless to yellow liquid or low-melting solid with an acrid odor | [2][4] |

| Density | 1.224 g/mL at 25 °C | |

| Boiling Point | 107 °C at 3 mmHg | |

| Flash Point | 109 °C (closed cup) | |

| Solubility | Decomposes in water. Soluble in many organic solvents. | [4][5] |

The Role of 3-Chloro-4-methylphenyl Isocyanate in Drug Discovery and Development

The isocyanate functional group is a potent electrophile, readily reacting with nucleophiles such as amines, alcohols, and thiols.[6] This reactivity is the cornerstone of its utility in constructing the core scaffolds of various biologically active molecules.

Synthesis of Urea Derivatives

A primary application of 3-Chloro-4-methylphenyl isocyanate in medicinal chemistry is the synthesis of substituted ureas. The reaction with a primary or secondary amine yields a stable urea linkage, a common pharmacophore in many drug candidates. This reaction is typically rapid and high-yielding.

This isocyanate has been utilized in the synthesis of various urea compounds, including:

-

1-(1-(1-adamantyl)methyl)-3-(3-chloro-4-methylphenyl)urea[4]

-

1-(3-chloro-4-methylphenyl)-3-heptylurea[4]

-

1-(3-chloro-4-methylphenyl)-3-cyclooctylurea[4]

The presence of the chloro and methyl groups on the phenyl ring allows for further structural modifications and can influence the pharmacokinetic and pharmacodynamic properties of the final compound. Chlorine-containing molecules have shown significant utility in pharmaceuticals for treating a range of diseases.[7]

Reactivity Profile and Mechanistic Considerations

The carbon atom of the isocyanate group is highly electrophilic due to the electron-withdrawing effects of the adjacent nitrogen and oxygen atoms. Nucleophilic attack on this carbon is the primary mode of reaction.

Isocyanates are incompatible with a wide range of compounds, including:

-

Amines, Alcohols, and Water: React exothermically to form ureas, carbamates, and carbamic acids (which can decompose to amines and carbon dioxide), respectively.[5]

-

Acids and Bases: Can catalyze vigorous and potentially explosive polymerization.[5]

-

Strong Oxidizing Agents: Can lead to fires or explosions.[4]

Base-catalyzed reactions of isocyanates with alcohols should be conducted in inert solvents to avoid potentially explosive reactions.[5]

Experimental Protocol: Synthesis of a Disubstituted Urea

The following is a representative, generalized protocol for the synthesis of a disubstituted urea using 3-Chloro-4-methylphenyl isocyanate.

Objective: To synthesize N-(3-chloro-4-methylphenyl)-N'-(alkyl/aryl)urea.

Materials:

-

3-Chloro-4-methylphenyl isocyanate

-

Primary or secondary amine (R-NH2 or R2-NH)

-

Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Dropping funnel

-

Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere, dissolve the amine (1.0 equivalent) in the anhydrous aprotic solvent.

-

Reagent Addition: While stirring the amine solution at room temperature, add a solution of 3-Chloro-4-methylphenyl isocyanate (1.0 equivalent) in the same solvent dropwise via a dropping funnel.

-

Reaction Monitoring: The reaction is typically exothermic. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is usually complete within a few hours.

-

Work-up: Upon completion, the product may precipitate out of the solution. If so, it can be collected by filtration. If the product remains in solution, the solvent can be removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization or column chromatography to yield the pure disubstituted urea.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The use of an anhydrous solvent is critical to prevent the isocyanate from reacting with water, which would lead to the formation of an undesired symmetrical urea byproduct.

-

Inert Atmosphere: An inert atmosphere prevents side reactions with atmospheric moisture and oxygen.

-

Dropwise Addition: This helps to control the exothermic nature of the reaction and maintain a safe reaction temperature.

Visualization of the Synthetic Pathway

The following diagram illustrates the general reaction scheme for the synthesis of a disubstituted urea from 3-Chloro-4-methylphenyl isocyanate.

Sources

- 1. 3-Chloro-4-methylphenyl isocyanate - High purity | EN [georganics.sk]

- 2. 3-Chloro-4-methylphenyl isocyanate | C8H6ClNO | CID 62832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Chloro-4-methylphenyl isocyanate [lanxess.com]

- 4. 3-Chloro-4-methylphenyl isocyanate | 28479-22-3 [chemicalbook.com]

- 5. 3-CHLORO-4-METHYLPHENYL ISOCYANATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. benchchem.com [benchchem.com]

- 7. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

Safety and handling of 2-Chloro-1-isocyanato-4-methylbenzene

An In-Depth Technical Guide to the Safe Handling of 2-Chloro-1-isocyanato-4-methylbenzene

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for this compound (CAS No: 51488-20-1). Designed for researchers, chemists, and drug development professionals, this document synthesizes critical data from authoritative safety sources to ensure the well-being of laboratory personnel and the integrity of experimental work. The isocyanate functional group is highly reactive and poses significant health risks, necessitating a thorough understanding and strict adherence to the protocols outlined herein.

Chemical Identity and Physicochemical Properties

This compound, also known as 2-Chloro-4-methylphenyl isocyanate, is an aromatic isocyanate.[1][2] The presence of the highly reactive isocyanate group (-NCO) defines its chemistry and its toxicological profile.[3] Isocyanates are widely used as intermediates in the synthesis of polyurethanes, pharmaceuticals, and other complex organic molecules.[3][4][5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₆ClNO | [1] |

| Molecular Weight | 167.59 g/mol | [1][6] |

| CAS Number | 51488-20-1, 28479-22-3 | [1][6] |

| Appearance | Colorless liquid or crystals with an acrid odor.[6] | [6] |

| Boiling Point | 231-232 °C | [2] |

| Melting Point | 26-30 °C | [2] |

| Flash Point | 225 °F (107 °C) | [2] |

Hazard Identification and Toxicology

This compound is classified as a hazardous chemical and presents multiple significant risks. The primary routes of exposure are inhalation, skin contact, and eye contact.[7] Isocyanates, as a class, are potent sensitizers and a leading cause of occupational asthma.[4][8]

GHS Hazard Classification:

-

Acute Toxicity, Inhalation: Category 1 (Fatal if inhaled).

-

Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).

-

Respiratory Sensitization: Category 1 (May cause allergy or asthma symptoms or breathing difficulties if inhaled).

-

Skin Sensitization: Category 1 (May cause an allergic skin reaction).

-

Aquatic Hazard: Very toxic to aquatic life with long-lasting effects.[9]